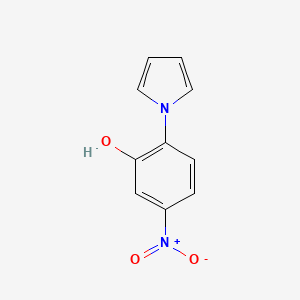![molecular formula C20H17F3N2OS B2750556 3-(trifluoromethyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 330189-88-3](/img/structure/B2750556.png)
3-(trifluoromethyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be a derivative of iodonium triflate, specifically 3-(Trifluoromethyl)phenyliodonium Trifluoromethanesulfonate . This compound is a solid and is used in various chemical reactions .
Molecular Structure Analysis
The molecular formula of the similar compound 3-(Trifluoromethyl)phenyliodonium Trifluoromethanesulfonate is C17H15F6IO3S . The molecular weight is 540.26 .Physical And Chemical Properties Analysis
The similar compound 3-(Trifluoromethyl)phenyliodonium Trifluoromethanesulfonate is a white to light yellow powder or crystal .Scientific Research Applications
Anticancer Evaluation
Substituted benzamides have been investigated for their anticancer activity. A study explored the synthesis and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against several cancer cell lines. These compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher efficacy than the reference drug, etoposide (Ravinaik et al., 2021).
Antipathogenic Activity
Research on thiourea derivatives, specifically acylthioureas substituted with fluorine, has demonstrated significant antipathogenic activity, particularly against biofilm-forming strains of Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of such derivatives for development as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Synthetic Applications
A study presented an anionically activated trifluoromethyl group as a novel synthon for the synthesis of isoxazoles and 1,3,5-triazines. This showcases the synthetic versatility of trifluoromethyl-substituted compounds in creating heterocyclic structures, highlighting their importance in organic synthesis (Strekowski et al., 1995).
properties
IUPAC Name |
3-(trifluoromethyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2OS/c1-11-7-12(2)17(13(3)8-11)16-10-27-19(24-16)25-18(26)14-5-4-6-15(9-14)20(21,22)23/h4-10H,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMZNYRXMUHVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

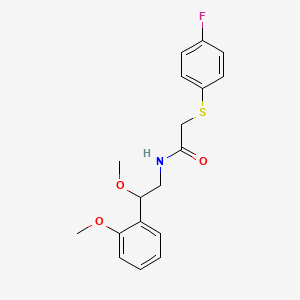
![1-[1-(1-Butylindol-2-yl)-2-phenylethyl]benzotriazole](/img/structure/B2750474.png)
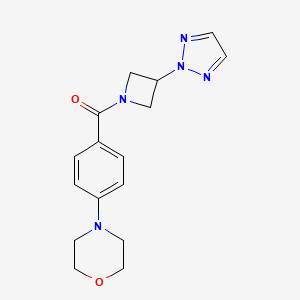
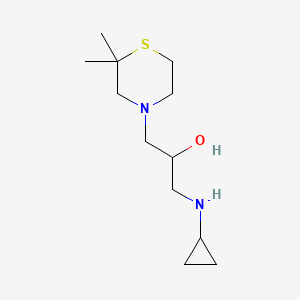
![2-chloro-N-[3-(4-methylphenyl)-1-phenyl-4-pyrazolyl]acetamide](/img/structure/B2750482.png)
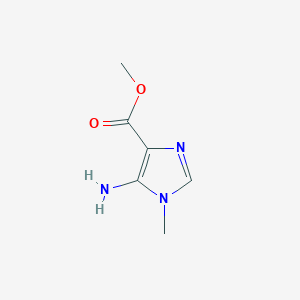
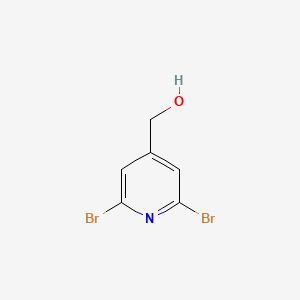
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B2750485.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2750486.png)
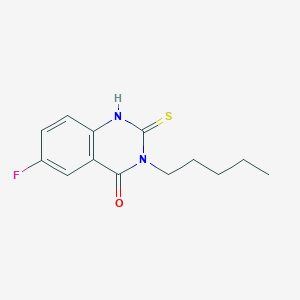
![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2750492.png)
![4-[[(5-Chloropyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2750493.png)
![Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2750495.png)
